![molecular formula C19H21N B13693048 2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
2-[4-(tert-Butyl)phenyl]-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(tert-Butyl)phenyl]-1-methylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methylindole moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 1-methylindole.
Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 1-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and quality of the final product.
化学反应分析
Types of Reactions
2-[4-(tert-Butyl)phenyl]-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indoles with various functional groups.
科学研究应用
2-[4-(tert-Butyl)phenyl]-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, dyes, and polymers due to its unique structural properties.
作用机制
The mechanism of action of 2-[4-(tert-Butyl)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 4-tert-Butylacetophenone
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
2-[4-(tert-Butyl)phenyl]-1-methylindole is unique due to its indole core structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C19H21N |
|---|---|
分子量 |
263.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-1-methylindole |
InChI |
InChI=1S/C19H21N/c1-19(2,3)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)20(18)4/h5-13H,1-4H3 |
InChI 键 |
XORUUTSDVJAQKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
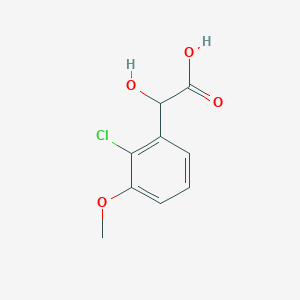
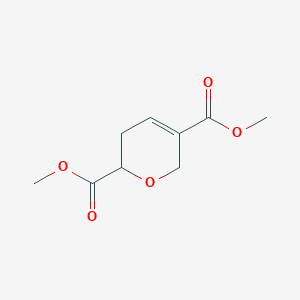
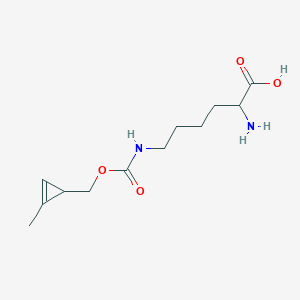
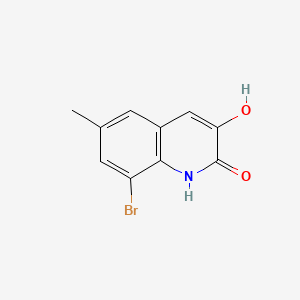
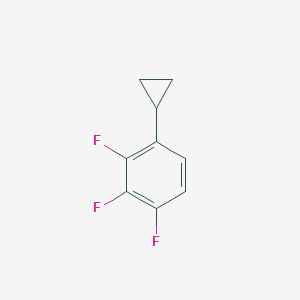
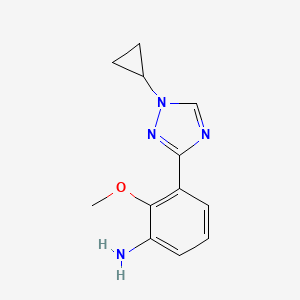
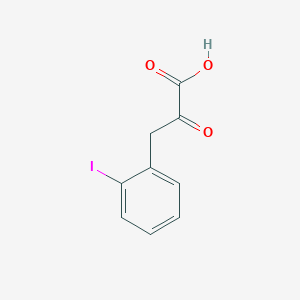
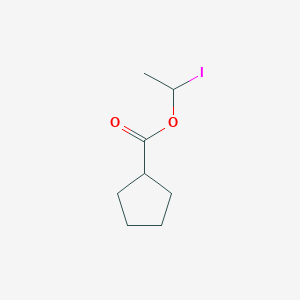
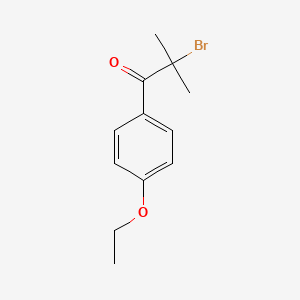

![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)
